1-Iodoethyl cyclohexyl carbonate

概要

説明

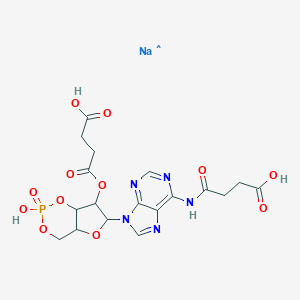

ブレオマイシンは、ストレプトマイセス・ベルティシッルス菌由来のグリコペプチド系抗生物質です。1966年に微生物学者梅沢浜夫によって発見されました。ブレオマイシンは主に、ホジキンリンパ腫、非ホジキンリンパ腫、精巣癌、卵巣癌、子宮頸癌など、様々な種類の癌の化学療法剤として使用されます 。 ブレオマイシンは、DNA合成を阻害する能力で知られており、急速に分裂する癌細胞を標的にすることに効果的です .

製造方法

ブレオマイシンは、ストレプトマイセス・ベルティシッルス菌を用いた微生物発酵によって生産されます。発酵工程は、栄養豊富な培地中で、制御された条件下で菌を培養することを含みます。ブレオマイシンの生合成に関わる代謝経路を調節することで、生産量を高めることができます 。その後、発酵液を抽出し精製してブレオマイシンを分離します。 工業的な製造方法は、温度、pH、酸素レベルなどの発酵条件を最適化して収率を最大化することを含みます .

準備方法

Bleomycin is produced through microbial fermentation using Streptomyces verticillus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production can be enhanced by regulating the metabolic pathways involved in bleomycin biosynthesis . The fermentation broth is then subjected to extraction and purification processes to isolate bleomycin. Industrial production methods include optimizing fermentation conditions such as temperature, pH, and oxygen levels to maximize yield .

化学反応の分析

ブレオマイシンは、酸化や還元など、様々な化学反応を起こします。注目すべき反応の1つは、ブレオマイシンが鉄などの金属イオンと結合して、金属ブレオマイシン錯体が形成されることです。これらの錯体は、DNAに酸化損傷を与える活性酸素種を生成します 。 これらの反応に使用される一般的な試薬には、銅イオンとアスコルビン酸があります 。 これらの反応から生成される主な生成物は、DNAの一本鎖切断と二本鎖切断であり、細胞死につながります .

科学的研究の応用

ブレオマイシンは、幅広い科学研究に用いられています。

作用機序

ブレオマイシンが効果を発揮する主なメカニズムは、DNA合成の阻害です。ブレオマイシンはDNAに結合し、鉄などの金属イオンと複合体を形成し、活性酸素種を生成します。 これらの活性酸素種はDNAに酸化損傷を与え、一本鎖切断と二本鎖切断を引き起こします 。DNA合成の阻害は最終的に細胞死につながります。 ブレオマイシンは、RNAとタンパク質の合成にもある程度の阻害効果を示します .

類似化合物との比較

ブレオマイシンは、ピンヤンマイシン(ブレオマイシンA5)や他のブレオマイシンアナログ(A1〜A6、B1〜B5)など、類似の化合物を含むグリコペプチド系抗生物質のファミリーに属します 。 これらの化合物は、DNA切断による抗癌効果を発揮するという点で、同様の作用機序と細胞毒性経路を共有しています 。 ブレオマイシンは、グリコペプチド構造の特定の組み合わせと、金属ブレオマイシン錯体を形成する能力においてユニークであり、DNA切断活性を高めています .

類似化合物には以下が含まれます。

- ピンヤンマイシン(ブレオマイシンA5)

- ブレオマイシンA1、A3、A4、A6

- ブレオマイシンB1、B3、B4、B5

ブレオマイシンのユニークさは、その特定のグリコペプチド構造と強力なDNA切断活性にあり、貴重な化学療法剤となっています .

特性

IUPAC Name |

cyclohexyl 1-iodoethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBLBPRJIBIRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1CCCCC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455557 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102672-57-1 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

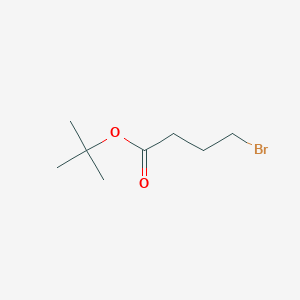

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

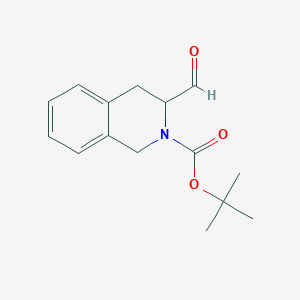

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]dodecanamide](/img/structure/B8941.png)

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)